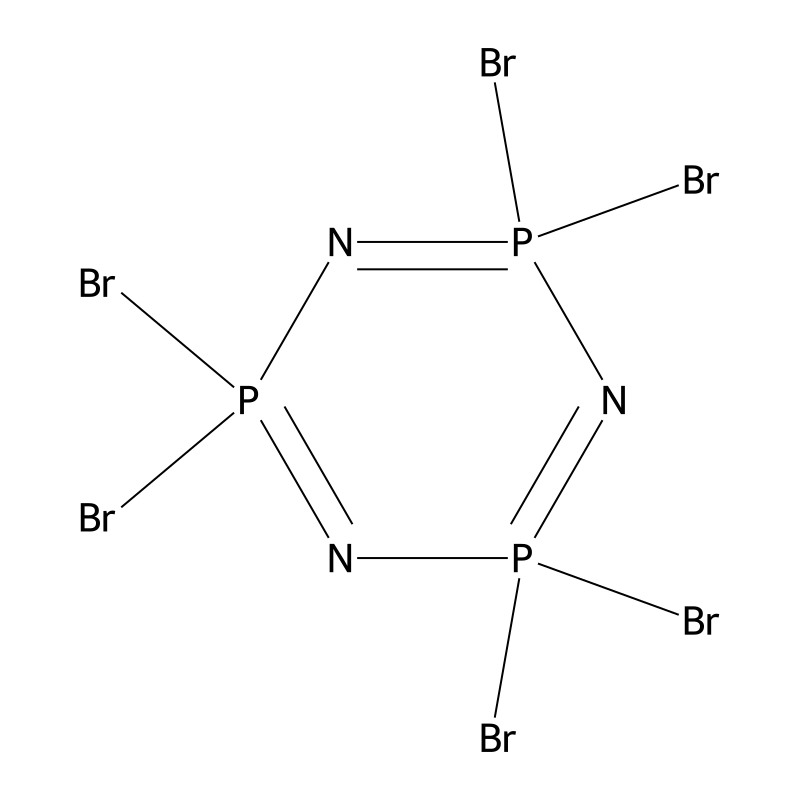

Hexabromocyclotriphosphazene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Hexabromocyclotriphosphazene (Br6N3P3) is a cyclic inorganic trimer characterized by a planar or slightly puckered alternating phosphorus-nitrogen ring fully substituted with six bromine atoms. As a highly reactive analog to the ubiquitous hexachlorocyclotriphosphazene (HCCP), this compound serves as a specialized precursor for thermal ring-opening polymerization (ROP) and complex nucleophilic substitution. Its primary industrial and scientific value lies in the extreme lability of its P-Br bonds, which facilitates the synthesis of sterically hindered or highly functionalized polyorganophosphazenes, specialty flame retardants, and phase-transfer catalysts where standard chlorinated precursors fail to achieve complete conversion [1].

Procurement Fit

While hexachlorocyclotriphosphazene (HCCP) is the default procurement choice for most phosphazene synthesis, its P-Cl bonds often exhibit insufficient reactivity when subjected to macromolecular substitution with bulky or sterically hindered nucleophiles (e.g., complex aryloxides or secondary amines). Attempting to force these substitutions with HCCP requires elevated temperatures and extended reaction times, which frequently results in undesired phosphazene backbone cleavage, cross-linking, or incomplete halogen replacement. Incomplete substitution leaves residual P-Cl sites that rapidly hydrolyze upon atmospheric exposure, degrading the final polymer into ammonium phosphate and phosphoric acid. Procuring hexabromocyclotriphosphazene bypasses this bottleneck; the weaker, longer P-Br bonds act as superior leaving groups, enabling quantitative substitution under milder conditions and ensuring the hydrolytic stability of the resulting specialty elastomers[1].

Substitution Risk

P-Br vs. P-Cl Bond Length and Leaving Group Kinetics

The fundamental advantage of hexabromocyclotriphosphazene over its chlorinated analog lies in the structural lability of the phosphorus-halogen bond. X-ray crystallographic refinement demonstrates that the P-Br bond length in the cyclic trimer is significantly extended compared to the P-Cl bond. This increased bond length, coupled with the lower electronegativity and larger atomic radius of bromine, reduces the bond dissociation energy. Consequently, bromide acts as a substantially better leaving group during nucleophilic substitution, allowing for rapid, complete functionalization with bulky nucleophiles at lower activation energies than HCCP [1].

| Evidence Dimension | Phosphorus-Halogen (P-X) Bond Length |

| Target Compound Data | ~2.16 Å (P-Br) |

| Comparator Or Baseline | ~1.99 Å (P-Cl in HCCP) |

| Quantified Difference | ~8.5% increase in bond length, directly correlating to a weaker bond and enhanced leaving group ability. |

| Conditions | X-ray crystallographic analysis of the cyclic trimer at standard conditions |

The extended, weaker P-Br bond allows chemists to achieve 100% substitution with sterically hindered groups, preventing the hydrolytic degradation caused by unreacted halogen sites.

Thermal Ring-Opening Polymerization Compatibility

Hexabromocyclotriphosphazene undergoes thermal ring-opening polymerization (ROP) to form the highly reactive linear polymer, poly(dibromophosphazene). Despite the larger steric bulk of the bromine atoms, the trimer maintains a thermal polymerization window highly compatible with standard HCCP processing equipment. Polymerization typically occurs between 220°C and 250°C under vacuum. While the polymerization temperature is similar to HCCP, the resulting poly(dibromophosphazene) intermediate is significantly more reactive toward subsequent macromolecular substitution, providing a critical pathway for synthesizing advanced elastomers that cannot be accessed via poly(dichlorophosphazene) [1].

| Evidence Dimension | Thermal Ring-Opening Polymerization Temperature |

| Target Compound Data | 220–250 °C (yielding poly(dibromophosphazene)) |

| Comparator Or Baseline | 245–250 °C (HCCP, yielding poly(dichlorophosphazene)) |

| Quantified Difference | Comparable thermal activation window, but yields a downstream polymer with vastly superior substitution kinetics. |

| Conditions | Melt-freeze degassed sealed tube under high vacuum (24–72 hours) |

Buyers can utilize existing high-temperature vacuum polymerization infrastructure while upgrading to a precursor that yields a much more reactive and versatile polymer backbone.

Halogen Mass Fraction for Synergistic Flame Retardancy

In applications where the cyclic trimer is used directly as an additive or as a core for reactive flame retardants, hexabromocyclotriphosphazene provides a significantly higher halogen mass fraction than HCCP. The combination of phosphorus and bromine in a single molecule offers well-documented gas-phase and condensed-phase flame inhibition synergy. For specialized polycarbonate or polyamide composites, the high bromine content of this specific trimer or its partially substituted derivatives provides superior Limiting Oxygen Index (LOI) improvements at lower weight loadings compared to chlorinated equivalents, minimizing the plasticizing effect on the host matrix [1].

| Evidence Dimension | Halogen Mass Fraction |

| Target Compound Data | ~78.5% Bromine by weight |

| Comparator Or Baseline | ~61.2% Chlorine by weight (HCCP) |

| Quantified Difference | 17.3% higher absolute halogen mass fraction, delivering stronger gas-phase radical quenching per mole of phosphazene. |

| Conditions | Direct compositional analysis for flame retardant formulation loading |

Enables the formulation of high-performance flame-retardant composites with lower additive loadings, preserving the mechanical integrity of the base polymer.

Synthesis of Sterically Hindered Polyorganophosphazenes

Because the P-Br bonds in the resulting poly(dibromophosphazene) are highly labile, this compound is the optimal procurement choice for synthesizing specialty elastomers requiring bulky aryloxy or complex secondary amine side groups. It ensures complete halogen replacement, avoiding the hydrolytic instability that plagues HCCP-derived polymers with incomplete substitution [1].

High-Efficiency Reactive Flame Retardant Co-Monomers

Hexabromocyclotriphosphazene serves as a dense source of synergistic phosphorus and bromine. It is utilized to synthesize reactive flame retardants for polycarbonates and polyamides, where its high bromine mass fraction (~78.5%) provides superior gas-phase flame inhibition (radical quenching) at minimal loading levels, outperforming chlorinated analogs [2].

Precursor for Advanced Phase-Transfer Catalysts

The compound is utilized to synthesize highly substituted organoaminocyclophosphazenes, which act as robust phase-transfer agents for polyoxometalate catalysts in oxidative desulfurization. The enhanced reactivity of the bromo-precursor allows for the attachment of complex, bulky organic ligands necessary to solubilize the catalysts in organic petroleum feedstocks [3].

Application Fit Matrix

References

- [1] Allcock, H. R. (1972). Poly(organophosphazenes). Synthesis and Applications of a New Class of Technologically Important Polymers. Defense Technical Information Center.

- [2] Mu, X., et al. (2024). Highly Efficient Phosphazene-Derivative-Based Flame Retardant with Comprehensive and Enhanced Fire Safety and Mechanical Performance for Polycarbonate. Polymer Degradation and Stability.

- [3] Yahya, R. O. H. (2016). Polyoxometalate catalysis for oxidative desulfurization. University of Liverpool Repository.

XLogP3

Other CAS

Wikipedia

Explore Compound Types